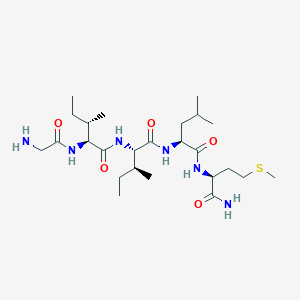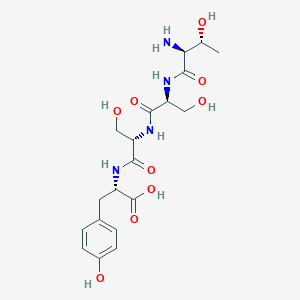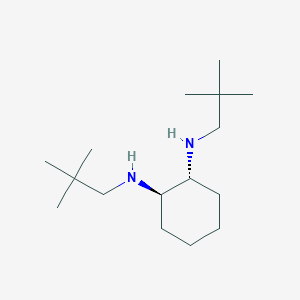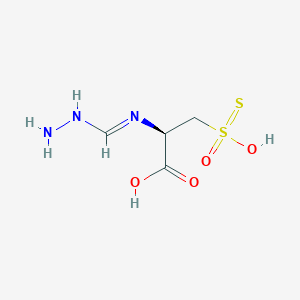![molecular formula C10H18N2O2 B14260549 2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate CAS No. 175723-20-3](/img/structure/B14260549.png)
2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate: is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a carbon atom. The specific structure of this compound includes an octan-2-yl group attached to an ethen-1-olate moiety, making it a unique and interesting compound for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate typically involves the diazotization of an appropriate amine precursor. The general synthetic route can be summarized as follows:
Starting Material: The synthesis begins with an amine precursor, such as octan-2-ylamine.
Diazotization: The amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with an appropriate ethen-1-olate derivative to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Diazotization: Using industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium halides, sodium hydroxide, or primary amines are commonly used.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium borohydride or stannous chloride are employed.
Major Products Formed
Substitution Products: Halides, hydroxides, or amines.
Azo Compounds: Formed from coupling reactions.
Amines: Resulting from reduction reactions.
Scientific Research Applications
2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate involves the reactivity of the diazonium group. The diazonium group is highly reactive and can undergo various chemical transformations, such as substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction partners.
Comparison with Similar Compounds
Similar Compounds
2-Diazonio-1-[(2,5-dioxopyrrolidin-1-yl)oxy]ethen-1-olate: Similar structure but with a different substituent.
2-Diazonio-1-[(propan-2-yl)oxy]ethen-1-olate: Another similar compound with a different alkyl group.
2-Diazonio-1-[(3-methylbut-2-en-1-yl)oxy]ethen-1-olate: Similar compound with a different alkyl group.
Uniqueness
2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate is unique due to its specific octan-2-yl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
175723-20-3 |
|---|---|
Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
octan-2-yl 2-diazoacetate |
InChI |
InChI=1S/C10H18N2O2/c1-3-4-5-6-7-9(2)14-10(13)8-12-11/h8-9H,3-7H2,1-2H3 |
InChI Key |
FKCWAUQIIPLMRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-2-one](/img/structure/B14260477.png)
![Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]-](/img/structure/B14260478.png)


![4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one](/img/structure/B14260505.png)
![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide](/img/structure/B14260510.png)
![N-[4-(2,2-Diphenylethenyl)phenyl]-N-(4-methylphenyl)pyren-1-amine](/img/structure/B14260512.png)

![Bis[4-(tridecafluorohexyl)phenyl] diselenide](/img/structure/B14260522.png)

![[(Hex-2-en-2-yl)selanyl]benzene](/img/structure/B14260535.png)
![2-Bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14260536.png)

